molecular formula C14H13NO3 B11812925 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11812925
M. Wt: 243.26 g/mol
InChI Key: UEQAMCKPDNVISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridine ring that is partially hydrogenated, with a carboxylic acid group and a 3,5-dimethylphenyl substituent. Dihydropyridines are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3,5-dimethylbenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its potential therapeutic applications, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.

Uniqueness: 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This compound’s distinct structure may offer advantages in terms of selectivity and potency compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13(15)16)14(17)18/h3-8H,1-2H3,(H,17,18)

InChI Key

UEQAMCKPDNVISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C(C2=O)C(=O)O)C

Origin of Product

United States

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